molecular formula C21H18N2O5S B2396273 4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine CAS No. 862793-29-1

4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2396273
CAS No.: 862793-29-1
M. Wt: 410.44
InChI Key: HTXBYXMVMFYZHH-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylsulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the ethoxyphenyl and furan groups: These groups can be introduced through substitution reactions using suitable electrophiles and nucleophiles.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Control of temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, or acyl chlorides in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of sulfoxides or sulfones.

    Reduction: May result in the formation of amines or alcohols.

    Substitution: Can yield various substituted derivatives depending on the electrophile or nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context and the compound’s structure. Typically, it may:

    Bind to active sites: Of enzymes, inhibiting or activating their function.

    Interact with receptors: Modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine
  • N-(4-ethoxyphenyl)-2-(thiophen-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine

Uniqueness

4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the ethoxy group, furan ring, and phenylsulfonyl group can influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-2-26-16-12-10-15(11-13-16)22-20-21(23-19(28-20)18-9-6-14-27-18)29(24,25)17-7-4-3-5-8-17/h3-14,22H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXBYXMVMFYZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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